molecular formula C8H10N4O3 B7766197 4-Acetamido-2-nitrophenylhydrazine CAS No. 1017082-81-3

4-Acetamido-2-nitrophenylhydrazine

Cat. No.: B7766197
CAS No.: 1017082-81-3
M. Wt: 210.19 g/mol
InChI Key: PQRKIJZIYQXVHB-UHFFFAOYSA-N
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Description

4-Acetamido-2-nitrophenylhydrazine is an organic compound with the molecular formula C8H10N4O3 It is a derivative of phenylhydrazine, characterized by the presence of an acetamido group and a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-nitrophenylhydrazine typically involves the nitration of acetanilide followed by the reduction of the nitro group to an amino group, and subsequent diazotization and coupling with hydrazine. The reaction conditions often include the use of concentrated sulfuric acid for nitration, and reducing agents such as iron powder or tin chloride for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2-nitrophenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.

    Substitution: Reagents like aldehydes and ketones are used in the formation of hydrazones.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydrazones and other substituted derivatives.

Scientific Research Applications

4-Acetamido-2-nitrophenylhydrazine has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-2-nitrophenylhydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways and cellular processes. The nitro and acetamido groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Nitrophenylhydrazine: Lacks the acetamido group, leading to different reactivity and applications.

    4-Acetamido-2-nitroaniline: Similar structure but without the hydrazine moiety, affecting its chemical behavior.

    4-Acetamido-2-nitrophenol: Contains a hydroxyl group instead of a hydrazine group, resulting in distinct properties.

Uniqueness: 4-Acetamido-2-nitrophenylhydrazine is unique due to the combination of the acetamido and nitro groups with the hydrazine moiety, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

N-(4-hydrazinyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-5(13)10-6-2-3-7(11-9)8(4-6)12(14)15/h2-4,11H,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKIJZIYQXVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278135
Record name N-(4-Hydrazinyl-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017082-81-3
Record name N-(4-Hydrazinyl-3-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017082-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydrazinyl-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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